Fluoranthene
Overview
Description
Fluoranthene is a polycyclic aromatic hydrocarbon consisting of four fused benzene rings. It is a yellowish, crystalline compound that is found in coal tar and is produced during the incomplete combustion of organic materials . The molecule can be viewed as the fusion of naphthalene and benzene units connected by a five-membered ring . Although samples are often pale yellow, the compound is colorless and soluble in nonpolar organic solvents . This compound is known for its fluorescence under ultraviolet light, which is the origin of its name .
Mechanism of Action
Fluoranthene is a polycyclic aromatic hydrocarbon (PAH) that has garnered significant attention in synthetic organic chemistry and materials science . This article will delve into the various aspects of its mechanism of action.
Target of Action
This compound primarily targets polycyclic aromatic hydrocarbon (PAH) receptors in various organisms . These receptors play a crucial role in the metabolism and breakdown of PAHs, including this compound .
Mode of Action
This compound interacts with its targets through a process known as oxygenation, which initiates the degradation of the compound . This interaction results in changes at the molecular level, leading to the formation of various metabolites .
Biochemical Pathways
The degradation of this compound is initiated at the C1-C2 position of the compound ring via oxygenation and ring cleavage to form 9-oxo-9H-fluorene-1-carboxylic acid . This then undergoes further ring cleavage to yield fluorenone, which proceeds through the ß-Ketoadipate pathway via benzene-1,2,3-tricarboxylic acid .
Pharmacokinetics
The pharmacokinetics of this compound are largely dependent on the vehicle of administration . Studies have shown that the uptake and elimination of this compound are accelerated when administered through oil-based vehicles . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on bioavailability are thus influenced by the choice of vehicle .
Result of Action
The result of this compound’s action is the formation of various metabolites, which are eventually cleared from the body . Some of these metabolites have been found to be toxic, leading to potential health risks .
Action Environment
Environmental factors significantly influence the action, efficacy, and stability of this compound . For instance, the compound’s degradation is influenced by the presence of microbes, chemical interactions, and sunlight . Furthermore, this compound is known to be toxic to aquatic organisms, highlighting the environmental impact of this compound .
Biochemical Analysis
Biochemical Properties
Fluoranthene interacts with various enzymes and proteins in biochemical reactions. For instance, the enzyme catechol 2,3, dioxygenase (C2,3D) is involved in this compound metabolism . The activity of this enzyme increases significantly in the presence of this compound .
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. For example, it influences the growth rate, biomass, chlorophyll, carbohydrate, and protein contents of the microalga Chlorella vulgaris . At higher concentrations, this compound negatively affects these parameters, while lipid and carotenoids content significantly increases .
Molecular Mechanism
This compound exerts its effects at the molecular level through binding interactions with biomolecules and changes in gene expression. For instance, it interacts with the active site of ring-hydroxylating dioxygenase in Microbacterium paraoxydans JPM1 . This interaction leads to the degradation of this compound .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. For example, with an initial cell density of Chlorella vulgaris, 54–58% of 25 μM this compound was removed from the growth medium within 3 days and almost 90–94% after 7 days of incubation .
Metabolic Pathways
This compound is involved in various metabolic pathways. For instance, it is metabolized by the C2,3D pathway in Chlorella vulgaris . This pathway plays a crucial role in the bioremediation of this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: Fluoranthene can be synthesized through various methods, including the cyclization of appropriate precursors. One common method involves the intramolecular Friedel–Crafts-type cyclization . Another approach is the cyclopentannulation of naphthalene derivatives . These methods often require specific catalysts and reaction conditions to achieve high yields.
Industrial Production Methods: Industrially, this compound is primarily obtained from the high boiling fraction of coal tar, representing a few percent by weight . This method involves the distillation of coal tar to isolate this compound along with other polycyclic aromatic hydrocarbons.
Chemical Reactions Analysis
Types of Reactions: Fluoranthene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Substitution: Electrophilic substitution reactions can occur at the aromatic rings of this compound using reagents like bromine or nitric acid.
Major Products:
Scientific Research Applications
Fluoranthene has a wide range of applications in scientific research:
Comparison with Similar Compounds
- Pyrene
- Benzo[a]pyrene
- Chrysene
- Benzo[k]fluoranthene
This compound’s unique properties make it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
fluoranthene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10/c1-2-8-13-12(7-1)14-9-3-5-11-6-4-10-15(13)16(11)14/h1-10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVEPBJHOBDJJJI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC4=C3C2=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10 | |
Record name | FLUORANTHENE | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3024104 | |
Record name | Fluoranthene | |
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Molecular Weight |
202.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Fluoranthene appears as light yellow fine crystals. (NTP, 1992), Pale yellow solid; [HSDB] | |
Record name | FLUORANTHENE | |
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Boiling Point |
482 °F at 60 mmHg (NTP, 1992), 384 °C | |
Record name | FLUORANTHENE | |
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Flash Point |
198.0 °C (388.4 °F) Closed cup | |
Record name | FLUORANTHENE | |
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Solubility |
less than 1 mg/mL at 64 °F (NTP, 1992), Virtually insoluble (0.20-0.26 mg/L) in water, Soluble in ethanol, ether, benzene, chloroform and carbon disulfide, Solubility in seawater at 22 °C: 0.1 + or - 0.06 ppm, 0.120 mg/L at 24 °C (99% purity), /Fluoranthene/ has a high molecular weight and its relative non-polarity makes this cmpd very insoluble in water., For more Solubility (Complete) data for FLUORANTHENE (6 total), please visit the HSDB record page. | |
Record name | FLUORANTHENE | |
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Density |
1.252 at 32 °F (NTP, 1992) - Denser than water; will sink, 1.252 at 0 °C/4 °C | |
Record name | FLUORANTHENE | |
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Vapor Pressure |
0.01 mmHg at 68 °F (NTP, 1992), 0.00000922 [mmHg], Vapor pressure = 0.01 mm Hg at 20 °C, 9.22X10-6 mm Hg at 25 °C | |
Record name | FLUORANTHENE | |
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Record name | Fluoranthene | |
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Color/Form |
Colored needles, Pale yellow needles or plates from alcohol, Pale yellow crystals, Pale yellow needles or plates | |
CAS No. |
206-44-0, 76774-50-0 | |
Record name | FLUORANTHENE | |
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Melting Point |
230 °F (NTP, 1992), 110.2 °C | |
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